N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Properties
Molecular Formula |
C21H15ClN2O3 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H15ClN2O3/c22-17-11-10-14(23-20(25)13-26-15-6-2-1-3-7-15)12-16(17)21-24-18-8-4-5-9-19(18)27-21/h1-12H,13H2,(H,23,25) |
InChI Key |
PULJWORRUFEGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110°C for 24 hours, yielding 50-96% .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethylformamide as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of nitro groups in benzoxazole derivatives can be confirmed by the absence of -NO2 bands and the emergence of -NH bands in their IR spectra .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various benzoxazole derivatives, which exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . In biology, benzoxazole derivatives have been studied for their potential as DNA gyrase inhibitors, which are important targets for antibacterial agents . In medicine, these compounds have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases . In industry, benzoxazole derivatives are used as intermediates for the preparation of new biological materials and as additives in various industrial processes .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit DNA gyrase, an enzyme involved in DNA replication and transcription . This inhibition disrupts the supercoiling of DNA, leading to the inhibition of bacterial growth and replication. Additionally, benzoxazole derivatives can interact with other molecular targets, such as enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzothiazole derivatives
- Benzimidazole derivatives
- Benzoxazole sulfonamides
- 2-Phenyl benzoxazole sulfonamide
- 2-Piperidine-benzoxazole sulfonamides
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